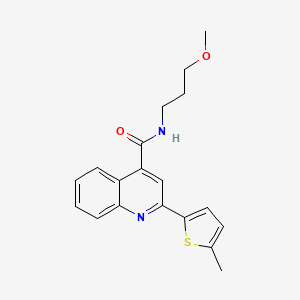

![molecular formula C16H15F3N4O3 B4615173 1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4615173.png)

1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Descripción general

Descripción

The study of pyrazole derivatives, such as "1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol," is significant due to their wide range of chemical and physical properties, making them valuable in various scientific fields. Pyrazoles are known for their diverse chemical reactions and potential applications in material science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regiospecific reactions, where the precise control of molecular architecture is crucial. Studies on related compounds have demonstrated that such syntheses require meticulous planning of reaction pathways to ensure the correct regioisomer is produced, often verified by spectroscopic techniques and single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by their unique arrangement of nitrogen atoms within the pyrazole ring, influencing their chemical behavior and interaction with other molecules. X-ray diffraction studies provide valuable insights into the conformational preferences and crystal packing of these molecules, highlighting the importance of weak intermolecular interactions in the solid state (Şahin et al., 2011).

Chemical Reactions and Properties

Pyrazole derivatives engage in a variety of chemical reactions, including cyclization, substitution, and hydrogen bonding interactions. These reactions are pivotal in modifying the chemical properties of the pyrazole core, allowing for the creation of compounds with desired physical and chemical characteristics. The ability to form hydrogen-bonded dimers and the presence of functional groups for classical hydrogen bonding play a significant role in determining the reactivity and stability of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, solubility, and crystal structure, are directly influenced by their molecular architecture. Spectroscopic methods, including FT-IR, NMR, and mass spectrometry, are commonly used to characterize these compounds, providing detailed information about their structural and electronic features (Tamer et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives are shaped by their functional groups and molecular structure. Studies on related compounds reveal that these molecules exhibit a range of chemical behaviors, from basicity and acidity to reactivity towards electrophiles and nucleophiles. These properties are crucial for their applications in synthetic chemistry and materials science (Halim & Ibrahim, 2022).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One study focused on the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution. These compounds, including derivatives structurally related to the query compound, showed high inhibition efficiency, suggesting their potential as corrosion inhibitors in industrial applications. The study utilized gravimetric, electrochemical, and Density Functional Theory (DFT) studies to evaluate the performance, finding inhibition efficiencies up to 96.1% at certain concentrations and temperatures. The adsorption of these inhibitors on the mild steel surface followed the Langmuir adsorption isotherm, indicating their strong interaction and protective layer formation on the metal surface (Yadav et al., 2016).

Antibacterial Activity

Another research avenue involves the synthesis and characterization of novel pyrazole derivatives with significant antibacterial activity. For instance, a series of novel oxadiazoles derived from a structurally similar pyrazole compound demonstrated substantial antibacterial efficacy against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus. The synthesized compounds were characterized analytically and spectroscopically, with one derivative showing particularly notable antibacterial activity, underscoring the potential of pyrazole derivatives in developing new antibacterial agents (Rai et al., 2009).

Synthesis of Heterocyclic Compounds

Pyrazole derivatives also serve as key intermediates in synthesizing a wide range of heterocyclic compounds. For example, studies have detailed the synthesis of diverse heterocyclic structures, such as tetrahydropyrones, using oxidative carbon-hydrogen bond activation and click chemistry. These methodologies allow for rapid access to structurally diverse non-natural compounds, which can be screened against various biological targets for potential pharmacological applications. Such synthetic strategies highlight the pyrazole derivatives' utility in creating complex molecular architectures for research and development purposes (Zaware et al., 2011).

Propiedades

IUPAC Name |

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O3/c1-9-8-15(25,16(17,18)19)23(22-9)14(24)13-7-12(20-21-13)10-4-3-5-11(6-10)26-2/h3-7,25H,8H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETCQSIKVZFGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

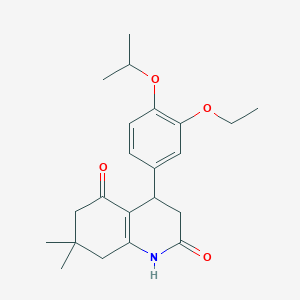

![1-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615094.png)

![N-(sec-butyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615108.png)

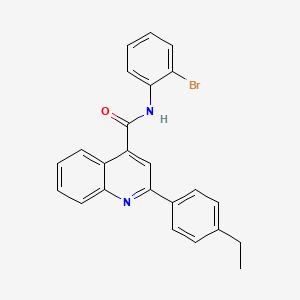

![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615120.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4615132.png)

![6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4615140.png)

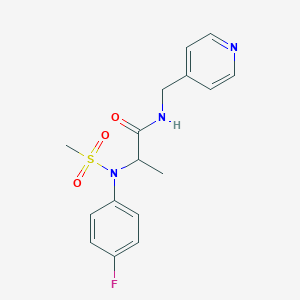

![N-cyclopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4615161.png)

![ethyl 5'-[({[(phenylthio)acetyl]amino}carbonothioyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B4615163.png)

![methyl {3-[(3,4,5-trimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B4615166.png)

![8-(3-chloro-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4615167.png)

![1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4615172.png)